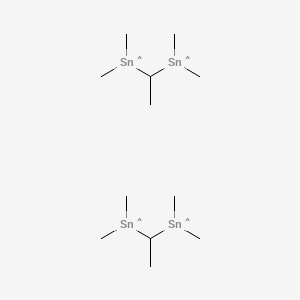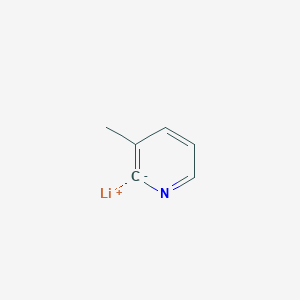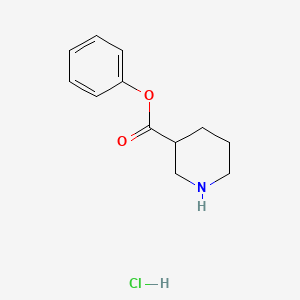![molecular formula C15H26N2O2 B14284885 2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol) CAS No. 131254-45-0](/img/structure/B14284885.png)
2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:
Direct Synthesis: The compound can be synthesized by reacting 2,4,6-trimethyl-1,3-phenylenediamine with formaldehyde in the presence of acid catalysts.
Mannich Reaction: Another approach involves the Mannich reaction, where 2,4,6-trimethyl-1,3-phenylenediamine reacts with formaldehyde and an amine (such as dimethylamine) to form the desired compound.
Industrial Production: The industrial production of this compound typically involves large-scale Mannich reactions using optimized conditions.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or acyl chlorides are used as electrophiles.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Explored for drug development due to its structural features.
Industry: Used in the production of dyes, polymers, and specialty chemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. the compound’s functional groups suggest potential interactions with cellular targets, including enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethyl-1,3-phenylenediamine: A related compound without the ethan-1-ol groups.
2,4,6-trimethyl-1,3-phenylenebis(oxamate): Another derivative with oxamate functional groups .
2,4,6-Trimethyl-1,3-phenylene diisocyanate: A compound with isocyanate groups .
Polymer derivatives: Various polymers incorporating this compound as a monomer .
Eigenschaften
CAS-Nummer |
131254-45-0 |
|---|---|
Molekularformel |
C15H26N2O2 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
2-[[3-[(2-hydroxyethylamino)methyl]-2,4,6-trimethylphenyl]methylamino]ethanol |
InChI |
InChI=1S/C15H26N2O2/c1-11-8-12(2)15(10-17-5-7-19)13(3)14(11)9-16-4-6-18/h8,16-19H,4-7,9-10H2,1-3H3 |
InChI-Schlüssel |
RXFVGLJRSVDPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1CNCCO)C)CNCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)

![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
